
(4-Phénylpiperazin-1-yl)(1-tosylpipéridin-4-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality (4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent for neurological disorders. Its structural components suggest possible interactions with neurotransmitter systems.
Antidepressant Activity
Studies have explored the antidepressant potential of (4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone. In preclinical models, it has shown efficacy in reducing depressive-like behaviors, potentially through serotonergic pathways.
Case Study: Animal Models
In a study involving rodent models of depression, administration of the compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. These findings align with the hypothesis that modulation of serotonin pathways can alleviate depressive symptoms.
Analgesic Properties
The compound's analgesic properties have also been investigated. Its ability to interact with pain pathways makes it a candidate for further research in pain management therapies.
Clinical Relevance
Preliminary studies indicate that (4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone may offer analgesic effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) without the associated gastrointestinal side effects.
Data Tables and Comparative Analysis
Application Area | Mechanism of Action | Research Findings |
---|---|---|
Antidepressant Activity | Modulation of serotonin receptors | Reduced immobility time in forced swim tests |
Analgesic Properties | Interaction with pain pathways | Comparable efficacy to NSAIDs in pain relief |
Neurological Disorders | Neurotransmitter system modulation | Potential therapeutic candidate for various disorders |
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission at cholinergic synapses .
Biochemical Pathways
By analogy with other ache inhibitors, it may affect the cholinergic system, which plays a crucial role in memory and cognition .
Result of Action
If it acts as an ache inhibitor, it could potentially enhance cholinergic transmission, which could have implications for cognitive function .
Activité Biologique
The compound (4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article will delve into its biological activity, focusing on its interactions with various receptors, therapeutic potentials, and related research findings.
Molecular Formula
- Chemical Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
1. Sigma Receptor Affinity
Recent studies have highlighted the compound's affinity for sigma receptors, particularly sigma receptor 1 (S1R) . Research indicates that derivatives based on piperidine and piperazine structures exhibit significant binding affinities to S1R, with a reported Ki value of 3.2 nM for related compounds, suggesting a comparable efficacy to established drugs like haloperidol (2.5 nM) . This receptor is implicated in various neurological processes and may serve as a target for treating psychiatric disorders.
2. Anticancer Potential
The compound has been investigated for its potential in inhibiting SMYD proteins , which are associated with cancer progression. In particular, studies have shown that certain substituted piperidine compounds can effectively block SMYD3 and SMYD2 proteins, suggesting a therapeutic avenue for treating cancers responsive to these modifications .
3. Antimicrobial Activity
Investigations into the antimicrobial properties of related piperazine derivatives have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. These compounds have shown the ability to disrupt biofilms formed by these pathogens, enhancing the efficacy of immune responses .
Study on Sigma Receptor Ligands
A study focused on identifying ligands for sigma receptors reported that a related compound exhibited high affinity and acted as an agonist for S1R. The research utilized molecular docking simulations to elucidate the binding modes and interactions with key amino acids in the receptor . This study underscores the potential of these compounds in developing new therapeutic agents targeting sigma receptors.
Anticancer Activity Evaluation
In another investigation, substituted piperidine compounds were evaluated for their ability to inhibit SMYD proteins in cancer cell lines. The results indicated significant reductions in cell proliferation and induced apoptosis in treated cells, highlighting the therapeutic potential of these compounds in oncology .
Comparative Table of Biological Activities
Activity Type | Compound | Target | Affinity/Effect |
---|---|---|---|
Sigma Receptor Binding | (4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone | Sigma Receptor 1 | Ki=3.2nM |
Anticancer | Substituted Piperidine Derivatives | SMYD3, SMYD2 | Inhibitory effect observed |
Antimicrobial | Piperazine Derivatives | Staphylococcus aureus | Biofilm disruption |
Propriétés
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-19-7-9-22(10-8-19)30(28,29)26-13-11-20(12-14-26)23(27)25-17-15-24(16-18-25)21-5-3-2-4-6-21/h2-10,20H,11-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHXSZDRDOUEAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.